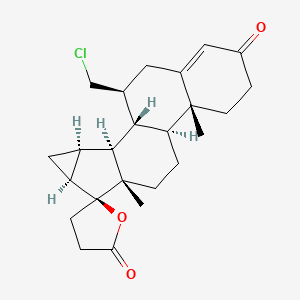![molecular formula C3H6O3 B583801 DL-[1,2,3-13C3]Glyceraldehyde CAS No. 478529-56-5](/img/structure/B583801.png)
DL-[1,2,3-13C3]Glyceraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-[1,2,3-13C3]Glyceraldehyde: is an isotopically labeled form of glyceraldehyde, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. Glyceraldehyde is the simplest of all aldoses and plays a crucial role in various biochemical processes. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-[1,2,3-13C3]Glyceraldehyde can be synthesized through the isotopic labeling of glyceraldehyde. One common method involves the use of carbon-13 labeled precursors in the synthesis process. The general preparation method includes synthesizing glyceraldehyde or performing isotope labeling after extraction from natural sources .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of isotopically labeled glyceraldehyde using advanced chemical techniques. This process ensures high purity and consistency, which are essential for its use in research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: DL-[1,2,3-13C3]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: Under acidic conditions, it can undergo aldol condensation to form sugar-like molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Sugar-like molecules and low-molecular-weight compounds.
Aplicaciones Científicas De Investigación
DL-[1,2,3-13C3]Glyceraldehyde has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biochemical processes involving glyceraldehyde and its derivatives.
Medicine: Used in metabolic studies to investigate diseases related to carbohydrate metabolism.
Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of DL-[1,2,3-13C3]Glyceraldehyde involves its participation in various biochemical reactions. It acts as an intermediate in metabolic pathways such as glycolysis and the pentose phosphate pathway. The isotopic labeling allows researchers to track its movement and transformation within these pathways, providing insights into the molecular targets and pathways involved .
Comparación Con Compuestos Similares
DL-Glyceraldehyde: The non-labeled form of glyceraldehyde.
Dihydroxyacetone: An isomer of glyceraldehyde.
Glyceric acid: The oxidized form of glyceraldehyde.
Glycerol: The reduced form of glyceraldehyde
Uniqueness: DL-[1,2,3-13C3]Glyceraldehyde is unique due to its isotopic labeling, which makes it an invaluable tool in research. The carbon-13 labeling allows for precise tracking and analysis in metabolic studies, providing detailed insights that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
2,3-dihydroxy(1,2,3-13C3)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.056 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

